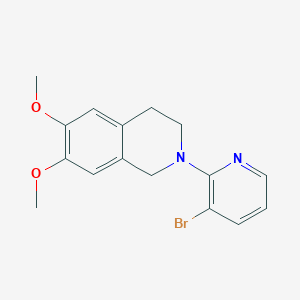
N-isobutyl-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.26 g/mol . It is a colorless liquid that is soluble in many organic solvents such as ethanol, ether, and dimethylformamide . This compound is used primarily in organic synthesis as a ligand and intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-isobutyl-1-methyl-1H-pyrazol-4-amine involves several steps. One common method is to react N-propyl-1-methylthiazole-4-methane with butyllithium to obtain N-propyl-N-(1-methylthiazole-4-yl)methylamine. This intermediate is then reacted with isobutyryl chloride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-isobutyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes and other organic compounds.
Biology: This compound can be used in biochemical research to study enzyme interactions and protein binding.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-isobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes that exhibit unique chemical properties . These interactions can influence various biochemical processes and pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-isobutyl-1-methyl-1H-pyrazol-4-amine include:
1-methyl-1H-pyrazol-4-amine: This compound is used as an intermediate in organic synthesis and has similar chemical properties.
4-amino-1-methylpyrazole: Another related compound with applications in organic and medicinal chemistry.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a wide range of chemical reactions . Its versatility and stability make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-7(2)4-9-8-5-10-11(3)6-8;/h5-7,9H,4H2,1-3H3;1H |
InChI Key |
YCKQBXFEFXYGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12233606.png)
![2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12233616.png)
![1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12233618.png)
![4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B12233621.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(fluoromethyl)piperidine](/img/structure/B12233623.png)
![3-[4-(5-Ethyl-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12233624.png)
![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12233634.png)
![1-Cyclobutyl-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B12233646.png)
![4-[2-(Pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B12233648.png)
![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12233661.png)
![(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12233663.png)
![1-ethyl-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12233667.png)

![N-methyl-N-(1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)acetamide](/img/structure/B12233676.png)
